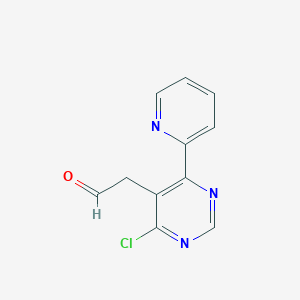
1,1-dioxo-1lambda6-thietane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxo-1lambda6-thietane-3-carbonitrile is a sulfur-containing heterocyclic compound with a four-membered ring structure It is known for its high reactivity due to the presence of an electron-deficient carbon-carbon double bond and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile can be synthesized from thietan-3-one through a multi-step process. The initial step involves the addition of trimethylsilyl cyanide to the carbonyl group of thietan-3-one, forming a silylated cyanohydrin intermediate. This intermediate is then subjected to oxidation of the sulfur atom, followed by dehydration to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] and [4+2] cycloaddition reactions with 1,3-dipoles and conjugated dienes, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Cycloaddition Reactions: These reactions typically involve the use of 1,3-dipoles such as nitrones, nitrile oxides, and diazoalkanes under mild conditions.
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids may be used for the oxidation of sulfur atoms in the compound.
Major Products Formed:
Applications De Recherche Scientifique
1,1-dioxo-1lambda6-thietane-3-carbonitrile has several applications in scientific research, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules through cycloaddition reactions.
Medicinal Chemistry: The compound’s derivatives are of interest for their potential medicinal properties, particularly in the development of new pharmaceuticals.
Material Science: Its unique reactivity makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1-dioxo-1lambda6-thietane-3-carbonitrile exerts its effects is primarily through its high reactivity in cycloaddition reactions. The electron-deficient carbon-carbon double bond and the nitrile group facilitate these reactions, leading to the formation of various cyclic adducts. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the reacting species and the specific conditions employed .
Comparaison Avec Des Composés Similaires
3-Cyanothiete 1,1-dioxide: This compound is structurally similar and undergoes similar cycloaddition reactions.
Other Thiete Dioxides: Various alkyl-, halogen-, and aryl-substituted thiete dioxides share similar reactivity patterns.
Uniqueness: 1,1-dioxo-1lambda6-thietane-3-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and provides additional opportunities for further modification. This makes it a versatile compound in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C4H5NO2S |
|---|---|
Poids moléculaire |
131.16 g/mol |
Nom IUPAC |
1,1-dioxothietane-3-carbonitrile |
InChI |
InChI=1S/C4H5NO2S/c5-1-4-2-8(6,7)3-4/h4H,2-3H2 |
Clé InChI |
UBDCSXBHYRAJLA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B8588261.png)
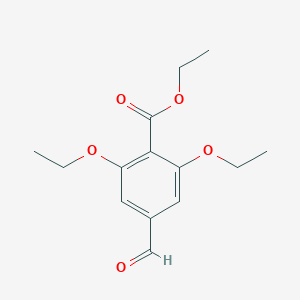
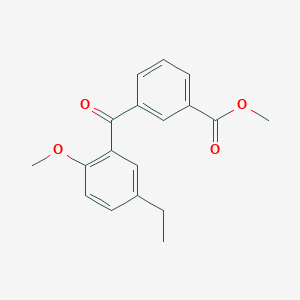
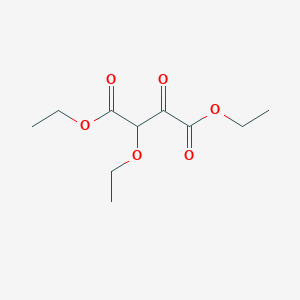
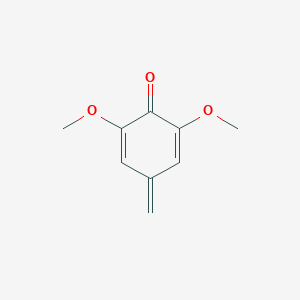
![3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-ynoic acid](/img/structure/B8588306.png)
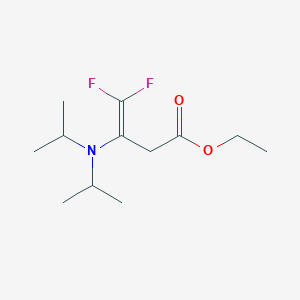

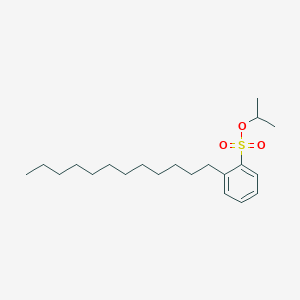
![1-[Bis(2-hydroxyethyl)amino]-4,4,4-trichlorobutan-2-ol](/img/structure/B8588315.png)
![2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide](/img/structure/B8588325.png)
![7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE](/img/structure/B8588342.png)

